molecular formula C13H14FN3O2S B10835452 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-sulfonamide

4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-sulfonamide

Cat. No.: B10835452
M. Wt: 295.33 g/mol
InChI Key: JQVNNQIVDXRAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of PMID29473428-Compound-4 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of pharmaceutically acceptable salts of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The preparation involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

PMID29473428-Compound-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .

Scientific Research Applications

PMID29473428-Compound-4 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in research related to enzyme inhibition and metabolic pathways. In medicine, it has potential therapeutic applications in immunotherapy, particularly in cancer treatment, due to its ability to inhibit IDO1 and modulate immune responses . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical processes .

Comparison with Similar Compounds

PMID29473428-Compound-4 can be compared with other IDO1 inhibitors, such as epacadostat and navoximod. While all these compounds target the same enzyme, PMID29473428-Compound-4 has unique structural features that may contribute to its distinct pharmacological properties. For instance, its specific substituents and molecular configuration may result in different binding affinities and selectivity profiles . This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14FN3O2S

Molecular Weight

295.33 g/mol

IUPAC Name

4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-sulfonamide

InChI

InChI=1S/C13H14FN3O2S/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-17(6-4-9)20(15,18)19/h1-3,7-8,16H,4-6H2,(H2,15,18,19)

InChI Key

JQVNNQIVDXRAAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC(=C3)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.